molecular formula C22H32N2O3S B2759832 N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide CAS No. 1798759-95-1

N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide

Cat. No. B2759832
CAS RN: 1798759-95-1
M. Wt: 404.57
InChI Key: SJJHIVQXWPJLAL-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCTC belongs to a class of compounds known as TRPV1 antagonists, which have been shown to have a variety of pharmacological effects.

Mechanism of Action

N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide works by blocking the TRPV1 receptor, which is a channel that is involved in the sensation of pain. By blocking this receptor, N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide is able to reduce the perception of pain.
Biochemical and Physiological Effects:
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic properties, N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide has also been shown to have anti-inflammatory effects. It has also been shown to have anxiolytic effects, which suggests that it may be useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide is its potency as a TRPV1 antagonist. This makes it a useful tool for studying the role of TRPV1 in various physiological processes. However, one of the limitations of N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide is that it has a relatively short half-life, which can make it difficult to study in vivo.

Future Directions

There are a number of potential future directions for research on N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide. One area of interest is in the development of more potent and selective TRPV1 antagonists. Another area of interest is in the development of novel delivery methods for N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide, which could help to extend its half-life and improve its efficacy. Finally, there is also interest in exploring the potential therapeutic applications of N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide in other areas, such as anxiety disorders and inflammatory bowel disease.

Synthesis Methods

The synthesis of N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide involves the reaction of 4-tert-butylcyclohexanone with malononitrile, followed by the addition of 3-phenylpropanesulfonyl chloride. The resulting product is then treated with sodium hydroxide to form the final compound, N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide.

Scientific Research Applications

N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide has been studied extensively for its potential therapeutic applications. One of the main areas of research has been in the treatment of pain. N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide has been shown to be a potent TRPV1 antagonist, which suggests that it may be effective in treating various types of pain, including neuropathic pain and inflammatory pain.

properties

IUPAC Name

N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropylsulfonyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3S/c1-21(2,3)19-11-13-22(17-23,14-12-19)24-20(25)16-28(26,27)15-7-10-18-8-5-4-6-9-18/h4-6,8-9,19H,7,10-16H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJHIVQXWPJLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C#N)NC(=O)CS(=O)(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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